3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C15H14ClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,3-dimethylaniline in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,3-dimethylphenyl)benzamide
- 3-chloro-N-(2,3-dimethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-4-21-16-9-8-13(10-14(16)18)17(20)19-15-7-5-6-11(2)12(15)3/h5-10H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNQOPDFISSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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